Silanediamine, N,N,N',N',1-pentamethyl- - 22705-33-5

Silanediamine, N,N,N',N',1-pentamethyl-

Catalog Number: EVT-336080
CAS Number: 22705-33-5
Molecular Formula: C5H15N2Si
Molecular Weight: 131.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided papers do not explicitly detail the synthesis of BDMAMS, similar aminosilanes are generally synthesized through the reaction of chlorosilanes with dimethylamine. [] For instance, BDMAMS could potentially be synthesized by reacting methyldichlorosilane with an excess of dimethylamine.

Molecular Structure Analysis

BDMAMS possesses a central silicon atom bonded to three substituents: one methyl group and two dimethylamino groups. [] This structure contributes to its reactivity, particularly with hydroxyl groups, and its ability to form crosslinks.

Chemical Reactions Analysis

The primary chemical reaction involving BDMAMS in the provided papers is its silylation reaction with hydroxyl groups present in photoresist materials. [, , , ] This reaction leads to the incorporation of silicon atoms into the resist, enhancing its resistance to plasma etching processes.

In the context of plasma polymerization, BDMAMS undergoes fragmentation and recombination reactions within the plasma, resulting in the deposition of thin films. [] The chemical composition of these films depends on the plasma parameters and the specific monomer used.

Mechanism of Action

Silylation: BDMAMS acts as a crosslinking agent during silylation, reacting with hydroxyl groups in photoresists. [, , , ] The dimethylamino groups facilitate the silylation reaction, while the methyl group influences the degree of crosslinking. The resulting silicon-rich layer exhibits increased etch resistance, making it suitable for pattern transfer in lithographic processes.

Plasma Polymerization: When subjected to plasma conditions, BDMAMS undergoes fragmentation. [] The reactive species generated in the plasma recombine and deposit onto a substrate, forming a thin film. The film's properties are influenced by the plasma parameters and the monomer's structure.

Applications
  • High-Resolution Patterning: BDMAMS plays a crucial role in enhancing the resolution of lithographic processes, particularly in "Top Surface Imaging" (TSI) and "silylated acid hardened resist" (SAHR) techniques. [, , , ] Its use enables the fabrication of sub-quarter micron features, essential for manufacturing next-generation microelectronic devices.
  • Crosslinking Agent: BDMAMS acts as a crosslinking agent when mixed with monofunctional silylating agents like dimethylsilydiethylamine (DMSDEA). [, , , ] This crosslinking mitigates the "flow effect," improving the fidelity of the resist mask during pattern transfer.
  • Enhanced Etch Resistance: By incorporating silicon into the resist, BDMAMS significantly enhances its resistance to plasma etching. [, , , ] This allows for deeper etching, crucial for transferring high-resolution patterns into the underlying substrate.
  • Compatibility with Various Exposure Systems: BDMAMS-based silylation processes are compatible with both electron beam and ArF excimer laser lithography systems. [, ] This versatility makes it a valuable tool for diverse microfabrication applications.

Thin Film Deposition:

  • Plasma Polymerization: BDMAMS serves as a precursor for depositing thin films via plasma polymerization. [] This technique allows for controlling the film's chemical composition and properties by adjusting the plasma parameters.

Relevance: DMSDMA is structurally similar to bis(dimethylamino)methylsilane (B(DMA)MS) but lacks the crosslinking ability of the latter. Researchers often use DMSDMA in conjunction with B(DMA)MS to balance silylation efficiency and resist flow control. The combination allows for rapid silicon incorporation while maintaining pattern fidelity [, ].

Hexamethyldisilazane (HMDS)

Compound Description: Hexamethyldisilazane (HMDS) is a silylating agent known to cause volume expansion in photoresist images, particularly in features below 0.35 μm []. This expansion can be problematic for high-resolution lithography.

Relevance: HMDS serves as a comparative silylating agent to B(DMA)MS. The research highlights that while HMDS is effective for silylation, its tendency to induce significant volume expansion can be detrimental to achieving high-resolution patterns. This contrast underscores the advantage of using B(DMA)MS, especially in processes requiring precise pattern control [].

1,1,3,3-Tetramethyldisilazane

Compound Description: 1,1,3,3-Tetramethyldisilazane is another silylating agent studied in the context of vapor phase silylation for resist image modification [].

Relevance: Similar to HMDS, 1,1,3,3-Tetramethyldisilazane provides a point of comparison to B(DMA)MS. The research explores various silylating agents, including 1,1,3,3-Tetramethyldisilazane, to evaluate their effectiveness in enhancing resist properties for lithographic applications. The inclusion of these related compounds helps contextualize the performance advantages offered by B(DMA)MS [].

Tetramethyl-2,5-disila-1-azacyclopentane

Compound Description: Tetramethyl-2,5-disila-1-azacyclopentane is a cyclic silylating agent investigated for its ability to modify resist images through vapor phase silylation [].

Relevance: The research examines a range of silylating agents, including Tetramethyl-2,5-disila-1-azacyclopentane, to assess their impact on resist performance. By comparing B(DMA)MS to these structurally related compounds, the authors provide a comprehensive evaluation of different silylation strategies for optimizing lithographic processes [].

Trimethylsilyldimethylamine (TMSDMA)

Compound Description: Trimethylsilyldimethylamine (TMSDMA) is a silylating agent used in plasma polymerization to generate amino group-containing polymers []. The methyl substituents in TMSDMA contribute significantly to polymer formation.

Relevance: TMSDMA, like B(DMA)MS, is investigated for its ability to form polymers, but through a different mechanism (plasma polymerization). The structural similarities highlight the versatility of silylamines in material science. TMSDMA's role in plasma polymerization contrasts with B(DMA)MS's use in solution-based resist modification, showcasing the breadth of applications for these compounds [].

Properties

CAS Number

22705-33-5

Product Name

Silanediamine, N,N,N',N',1-pentamethyl-

Molecular Formula

C5H15N2Si

Molecular Weight

131.27 g/mol

InChI

InChI=1S/C5H15N2Si/c1-6(2)8(5)7(3)4/h1-5H3

InChI Key

CHSRTMNPWKRPHT-UHFFFAOYSA-N

SMILES

CN(C)[Si](C)N(C)C

Canonical SMILES

CN(C)[Si](C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.